molecular formula C24H28N4O2S B3011247 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034361-92-5

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B3011247
CAS No.: 2034361-92-5
M. Wt: 436.57
InChI Key: ZNEQLVYSTYVQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Isomorphous Structures and Disorder: The study of isomorphous methyl- and chloro-substituted heterocyclic analogues, such as thiophene and pyrazolopyridin derivatives, reveals the impact of chlorine-methyl exchange on structural properties, including extensive disorder, which complicates automatic detection of isomorphism in databases (Rajni Swamy et al., 2013).
  • Three-Component Synthesis: Novel pyridine derivatives incorporating piperidinyl and dicarbonitrile groups have been synthesized through a one-pot, three-component reaction, showcasing the efficiency of combining malononitrile, aldehydes, and piperidine for creating complex structures (Feng, 2011).

Biological and Pharmacological Activities

  • Antimicrobial Activity: New derivatives of pyrazolines, including those combined with pyridinyl groups, have shown significant antimicrobial activities. Their synthesis involves condensing substituted chalcones with isoniazid, indicating their potential as therapeutic agents against microbial infections (Kumar et al., 2012).
  • Molecular Interaction Studies: Investigations into the molecular interactions of certain cannabinoid receptor antagonists highlight the structural conformations critical for binding to CB1 receptors. These studies provide insights into the steric and electrostatic requirements for antagonist activity at the molecular level (Shim et al., 2002).

Corrosion Inhibition

  • Protective Coatings: Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid solutions. This research demonstrates the potential of these compounds to form protective coatings on metal surfaces, reducing corrosion rates significantly (Yadav et al., 2015).

Antimycobacterial Activity

  • Novel Therapeutics against Tuberculosis: The synthesis and testing of novel compounds for their activity against isoniazid-resistant Mycobacterium tuberculosis highlight the ongoing search for effective treatments for tuberculosis. Such research underscores the importance of developing new antimycobacterial agents in combating drug-resistant strains of the disease (Ali & Yar, 2007).

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-26-22(15-21(25-26)17-4-3-5-20(14-17)30-2)24(29)27-10-6-19(7-11-27)28-12-8-23-18(16-28)9-13-31-23/h3-5,9,13-15,19H,6-8,10-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEQLVYSTYVQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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